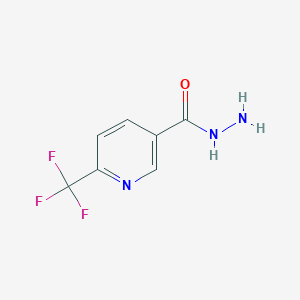

6-(Trifluoromethyl)nicotinohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)pyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3O/c8-7(9,10)5-2-1-4(3-12-5)6(14)13-11/h1-3H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUUTXAGAJENNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)NN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380560 | |

| Record name | 6-(trifluoromethyl)nicotinohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386715-32-8 | |

| Record name | 6-(trifluoromethyl)nicotinohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 386715-32-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-(Trifluoromethyl)nicotinohydrazide chemical properties

An In-depth Technical Guide to the Chemical Properties of 6-(Trifluoromethyl)nicotinohydrazide

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Pyridines

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. The trifluoromethyl (-CF₃) group, in particular, is highly valued for its ability to significantly modulate a molecule's physicochemical and biological properties.[1] It can enhance metabolic stability, increase lipophilicity, and improve bioavailability, making it a privileged moiety in medicinal chemistry.

This guide focuses on This compound , a key heterocyclic building block. As a derivative of 6-(trifluoromethyl)nicotinic acid, this compound combines the unique electronic properties of the trifluoromethyl group with the versatile reactivity of the hydrazide functional group. This combination makes it an exceptionally valuable starting material for synthesizing diverse libraries of novel compounds for biological screening. Researchers in pharmaceuticals and materials science will find this molecule to be a critical intermediate for accessing complex molecular architectures with potentially enhanced biological activity.[1][2]

Physicochemical and Structural Characteristics

This compound is a solid organic compound whose structure is defined by a pyridine ring substituted at the 6-position with a trifluoromethyl group and at the 3-position with a hydrazide moiety.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆F₃N₃O | [3] |

| Molecular Weight | 205.14 g/mol | Calculated |

| CAS Number | 386715-32-8 | [4] |

| Appearance | White to off-white solid/powder | Inferred from related compounds[1][5] |

| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and alcohols | Inferred |

| Storage | Store in a cool, dry place under an inert atmosphere | [3] |

The presence of the electron-withdrawing -CF₃ group significantly influences the electron density of the pyridine ring, affecting its reactivity and the acidity of the N-H protons within the hydrazide group.

Synthesis Pathway: From Nicotinic Acid to Hydrazide

The most direct and widely employed synthesis of this compound involves a two-step process starting from its corresponding carboxylic acid. The causality behind this choice is rooted in the high efficiency and reliability of esterification followed by hydrazinolysis, a classic and robust transformation in organic chemistry.

Step 1: Synthesis of the Precursor, 6-(Trifluoromethyl)nicotinic Acid

The foundational precursor, 6-(Trifluoromethyl)nicotinic acid, can be synthesized via several routes. A common and effective method is the hydrolysis of 6-(trifluoromethyl)nicotinonitrile.

Protocol: Hydrolysis of 6-(Trifluoromethyl)nicotinonitrile [5]

-

To a suitable reaction vessel, add 6-(trifluoromethyl)nicotinonitrile.

-

Add a mixture of water, sulfuric acid, and glacial acetic acid.

-

Heat the mixture to reflux and maintain overnight. The strong acidic conditions and high temperature are necessary to drive the complete hydrolysis of the highly stable nitrile group to a carboxylic acid.

-

Upon reaction completion (monitored by TLC or LC-MS), cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the resulting solid and extract the aqueous filtrate with an organic solvent such as ethyl acetate to recover any dissolved product.

-

Combine the solid with the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-(trifluoromethyl)nicotinic acid as a solid.[5]

Step 2: Esterification and Hydrazinolysis

With the carboxylic acid in hand, the subsequent conversion to the hydrazide is straightforward.

Protocol: Synthesis of this compound

-

Esterification: Dissolve 6-(trifluoromethyl)nicotinic acid in an alcohol (e.g., methanol or ethanol) and add a catalytic amount of strong acid (e.g., H₂SO₄). Heat the mixture to reflux for several hours. This Fischer esterification reaction efficiently converts the carboxylic acid to its corresponding ester.

-

Solvent Removal: After the reaction is complete, remove the excess alcohol under reduced pressure.

-

Hydrazinolysis: Re-dissolve the crude ester in a suitable solvent like ethanol. Add an excess of hydrazine hydrate (N₂H₄·H₂O) to the solution. The hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the alkoxy group.

-

Product Formation: Stir the reaction mixture, often at room temperature or with gentle heating, until the reaction is complete. The product, this compound, will typically precipitate from the solution.

-

Isolation: Collect the solid product by filtration, wash with a cold solvent (like ethanol or diethyl ether) to remove residual hydrazine, and dry in a vacuum oven.

References

- 1. innospk.com [innospk.com]

- 2. researchgate.net [researchgate.net]

- 3. Cas 386715-35-1,6-(TRIFLUOROMETHYL)NICOTINAMIDE | lookchem [lookchem.com]

- 4. 386715-32-8|6-(Trifluoromethyl)nicotinic Acid Hydrazide|BLD Pharm [bldpharm.com]

- 5. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]

Technical Guide: Physicochemical Characteristics of 6-(Trifluoromethyl)nicotinohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 6-(Trifluoromethyl)nicotinohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of extensive experimental data for this specific molecule, this guide also includes data for its immediate precursor, 6-(Trifluoromethyl)nicotinic acid, for comparative purposes. Detailed experimental protocols for the synthesis of this compound and the determination of its key physicochemical properties are provided to facilitate further research and characterization.

Introduction

This compound belongs to the class of pyridine carbohydrazides, which are recognized as important scaffolds in the development of novel therapeutic agents. The presence of the trifluoromethyl group can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of its physicochemical properties is paramount for its rational development as a potential drug candidate.

Physicochemical Properties

Quantitative data for this compound and its precursor, 6-(Trifluoromethyl)nicotinic acid, are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Data Type |

| IUPAC Name | 6-(trifluoromethyl)pyridine-3-carbohydrazide | N/A |

| CAS Number | 386715-32-8 | N/A |

| Molecular Formula | C₇H₆F₃N₃O | N/A |

| Molecular Weight | 205.14 g/mol | N/A |

| Melting Point | 128 - 131 °C[1] | Experimental |

| Boiling Point | Not available | N/A |

| pKa | Not available | N/A |

| logP | Not available | N/A |

| Solubility | Not available | N/A |

Table 2: Physicochemical Properties of 6-(Trifluoromethyl)nicotinic Acid (Precursor)

| Property | Value | Data Type |

| IUPAC Name | 6-(trifluoromethyl)pyridine-3-carboxylic acid | N/A |

| CAS Number | 231291-22-8 | N/A |

| Molecular Formula | C₇H₄F₃NO₂ | N/A |

| Molecular Weight | 191.11 g/mol | N/A |

| Melting Point | 193 - 197 °C[2] | Experimental |

| Boiling Point | 259.3 ± 40.0 °C[2] | Predicted |

| pKa | 2.96 ± 0.10[2] | Predicted |

| logP | Not available | N/A |

| Solubility | Slightly soluble in Acetonitrile and Methanol[2] | Experimental |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are outlined below.

Synthesis of this compound from 6-(Trifluoromethyl)nicotinic Acid

This protocol describes a general method for the synthesis of a hydrazide from a carboxylic acid.

Materials:

-

6-(Trifluoromethyl)nicotinic acid

-

Hydrazine hydrate (80%)

-

Mortar and pestle

-

Ethanol

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

In a mortar, combine 6-(Trifluoromethyl)nicotinic acid (3.0 mmol) and hydrazine hydrate (80%, 3.75 mmol).[3]

-

Grind the mixture with a pestle for 3-5 minutes.[3]

-

Allow the reaction mixture to stand for approximately 10 minutes, during which it should solidify.[3]

-

Monitor the completion of the reaction using thin-layer chromatography.[3]

-

Once the reaction is complete, crystallize the solid mass from ethanol to obtain the purified this compound.[3]

Determination of Melting Point

This protocol outlines the capillary method for determining the melting point of a solid organic compound.

Materials:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Thermometer

Procedure:

-

Ensure the sample of this compound is dry and in a powdered form.

-

Load a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

Determination of Aqueous Solubility

This protocol describes a general method for determining the aqueous solubility of a compound.

Materials:

-

Sample of this compound

-

Distilled or deionized water

-

Vials with screw caps

-

Shaker or rotator

-

Analytical balance

-

A method for quantifying the solute in solution (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of water.

-

Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration or centrifugation may be necessary.

-

Quantify the concentration of this compound in the supernatant using a pre-validated analytical method.

Determination of pKa by Potentiometric Titration

This protocol details the determination of the acid dissociation constant (pKa) using potentiometric titration.

Materials:

-

pH meter with a suitable electrode

-

Burette

-

Standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH)

-

Sample of this compound dissolved in a suitable solvent (e.g., water or a co-solvent system)

-

Stir plate and stir bar

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Dissolve a known amount of this compound in a known volume of solvent.

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Begin stirring the solution gently.

-

Add the titrant (acid or base) in small, precise increments from the burette.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

Determination of logP by Shake-Flask Method

This protocol describes the classic shake-flask method for determining the partition coefficient (logP).

Materials:

-

Sample of this compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or vials

-

Shaker

-

Analytical method to determine the concentration of the compound in each phase (e.g., UV-Vis, HPLC)

Procedure:

-

Prepare pre-saturated solvents by mixing n-octanol and water, shaking vigorously, and allowing the layers to separate.

-

Dissolve a known amount of this compound in either the aqueous or organic phase.

-

Add a known volume of the second phase to create a two-phase system.

-

Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-24 hours).

-

Allow the two phases to separate completely. Centrifugation may be required to break up emulsions.

-

Carefully sample both the aqueous and organic phases.

-

Determine the concentration of this compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Logical and Experimental Workflows

The following diagrams illustrate key processes relevant to the study of this compound.

Caption: Synthesis workflow for this compound.

Caption: General in vitro biological screening workflow.

References

The Architecture of Bioactivity: A Technical Guide to the Synthesis of Novel Nicotinohydrazide Derivatives

Introduction: The Enduring Scaffold of Nicotinohydrazide

Nicotinohydrazide, the hydrazide derivative of nicotinic acid (Vitamin B3), represents a cornerstone scaffold in medicinal chemistry. Its inherent structural features—a pyridine ring and a reactive hydrazide moiety—provide a versatile platform for the synthesis of a diverse array of derivatives. This guide delves into the core synthetic pathways for creating novel nicotinohydrazide derivatives, offering a blend of established protocols and contemporary strategies. We will explore the chemical logic underpinning these syntheses, providing researchers and drug development professionals with a comprehensive understanding of how to manipulate this privileged structure to generate compounds with a wide spectrum of biological activities, including antitubercular, antimicrobial, and anticancer properties.[1][2][3][4]

The significance of nicotinohydrazide is perhaps best exemplified by its close isomeric relationship to isoniazid (isonicotinic acid hydrazide), a first-line drug for the treatment of tuberculosis.[2][5][6] The reactive hydrazide group in both nicotinohydrazide and isoniazid serves as a synthetic handle for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures.[7] This guide will provide a detailed exploration of these transformations, emphasizing the rationale behind the selection of reagents and reaction conditions.

Part 1: The Foundation - Synthesis of the Nicotinohydrazide Core

The journey into the world of nicotinohydrazide derivatives begins with the efficient synthesis of the core molecule itself. The most common and direct route involves the hydrazinolysis of an ester of nicotinic acid, typically ethyl nicotinate.[8]

Experimental Protocol: Synthesis of Nicotinohydrazide

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl nicotinate and methanol.

-

Reagent Addition: While stirring, add hydrazine hydrate dropwise to the solution. An excess of hydrazine hydrate is typically used to drive the reaction to completion.[8]

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 24 hours).[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled. The nicotinohydrazide product often precipitates out of the solution and can be collected by filtration.[8]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as a chloroform-methanol mixture, to yield colorless, needle-shaped crystals.[8]

The causality behind this seemingly simple reaction lies in the nucleophilic acyl substitution mechanism. The highly nucleophilic nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester. The subsequent elimination of ethanol yields the thermodynamically stable hydrazide.

Diagram 1: Synthesis of Nicotinohydrazide

Caption: General workflow for the synthesis of the nicotinohydrazide core.

Part 2: Building Complexity - Key Synthetic Pathways for Derivatives

With the nicotinohydrazide core in hand, a vast chemical space of derivatives becomes accessible. The following sections detail the most scientifically significant and widely employed synthetic transformations.

Schiff Base Formation: The Gateway to Diverse Heterocycles

The reaction of the terminal amino group of the hydrazide with aldehydes or ketones to form hydrazones, commonly known as Schiff bases, is arguably the most fundamental and versatile derivatization of nicotinohydrazide.[9][10][11][12] This reaction is typically catalyzed by a small amount of acid and proceeds with high efficiency.[12]

The formation of the C=N imine bond in the Schiff base not only introduces new structural motifs but also serves as a crucial intermediate for the synthesis of various heterocyclic systems.

-

Dissolution: Dissolve nicotinohydrazide in a suitable solvent, such as ethanol.[13]

-

Catalyst Addition: Add a few drops of a catalyst, such as glacial acetic acid or even natural acids like lemon juice, to the solution.[11][13]

-

Aldehyde/Ketone Addition: Add an equimolar amount of the desired aldehyde or ketone to the reaction mixture.

-

Reaction: The mixture is typically stirred at room temperature or gently heated for a period ranging from minutes to a few hours.[11][13]

-

Isolation: The resulting Schiff base often precipitates from the reaction mixture and can be collected by filtration and washed with a cold solvent.

Diagram 2: Schiff Base Formation Pathway

Caption: The condensation reaction leading to Schiff base derivatives.

Cyclization Reactions: Forging Heterocyclic Rings

The Schiff bases derived from nicotinohydrazide are not merely final products but are pivotal intermediates for constructing a variety of five- and six-membered heterocyclic rings, which are often associated with enhanced biological activity.

4-Thiazolidinones are a class of heterocyclic compounds known for their broad spectrum of pharmacological activities. They are synthesized through the cyclocondensation of Schiff bases with thioglycolic acid.[14][15][16]

The mechanism involves the nucleophilic attack of the sulfur atom of thioglycolic acid on the imine carbon of the Schiff base, followed by an intramolecular cyclization and dehydration to form the thiazolidinone ring.

-

Reactant Mixture: In a round-bottom flask, mix the nicotinohydrazide Schiff base with an excess of thioglycolic acid in a suitable solvent like dry 1,4-dioxane.[17]

-

Catalyst: A pinch of anhydrous zinc chloride can be added as a catalyst.[16][17]

-

Reflux: Reflux the reaction mixture for several hours (typically 12-14 hours), often using a Dean-Stark apparatus to remove the water formed during the reaction.[14][17]

-

Work-up: After cooling, the reaction mixture is neutralized with a weak base solution, such as 10% sodium bicarbonate.[17]

-

Isolation and Purification: The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.[17]

Diagram 3: 4-Thiazolidinone Synthesis Workflow

Caption: Cyclocondensation pathway to 4-thiazolidinone derivatives.

1,3,4-Oxadiazoles are another important class of five-membered heterocycles that can be synthesized from nicotinohydrazide derivatives. A common method involves the cyclization of Schiff bases in the presence of an oxidizing agent or by reacting nicotinohydrazide with carboxylic acids followed by cyclodehydration. A straightforward approach involves the acylation of nicotinohydrazide followed by cyclization. For instance, reacting nicotinohydrazide-derived Schiff bases with acetic anhydride can lead to 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives.[18]

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are known for their wide range of biological activities.[19][20] A classical approach to pyrazole synthesis that can be adapted for nicotinohydrazide involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, in this case, nicotinohydrazide.[21] This is often referred to as the Knorr pyrazole synthesis.[21]

Synthesis of Sulfonohydrazide Derivatives

The reaction of nicotinohydrazide with various sulfonyl chlorides leads to the formation of N'-nicotinoyl sulfonohydrazide derivatives.[22] These compounds have shown promising antimicrobial activities.[22] The synthesis is typically a straightforward condensation reaction.

Part 3: Data Presentation and Analysis

The characterization and purity of synthesized nicotinohydrazide derivatives are paramount. A combination of spectroscopic techniques is employed for structural elucidation.

| Technique | Purpose | Key Observables |

| FT-IR | Functional group identification | C=O stretch of the amide, N-H stretches, C=N stretch of Schiff bases.[10][23] |

| ¹H NMR | Proton environment determination | Chemical shifts and splitting patterns of aromatic and aliphatic protons.[10][23] |

| ¹³C NMR | Carbon skeleton mapping | Chemical shifts of carbonyl, imine, and aromatic carbons.[24] |

| Mass Spectrometry | Molecular weight and fragmentation | Determination of the molecular ion peak to confirm the molecular formula.[10] |

| Melting Point | Purity assessment | A sharp and defined melting point range indicates high purity.[10] |

Conclusion: A Scaffold of Opportunity

This technical guide has outlined the fundamental synthetic pathways for the creation of novel nicotinohydrazide derivatives. The versatility of the nicotinohydrazide scaffold, stemming from its reactive hydrazide moiety, allows for the construction of a vast library of compounds through reactions such as Schiff base formation and subsequent cyclizations to form various heterocyclic systems. The choice of synthetic route and the specific reagents employed are dictated by the desired final structure and its intended biological application. As research continues to uncover the therapeutic potential of nicotinohydrazide derivatives, a thorough understanding of these synthetic strategies will be indispensable for the rational design and development of new and effective therapeutic agents.

References

- 1. Synthesis and bioevaluation of some new isoniazid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. technologyjournal.net [technologyjournal.net]

- 3. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. ijsdr.org [ijsdr.org]

- 6. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and characterization of Schiff base of nicotinic hydrazide as antibacterial agent along with in vivo wound healing activities and atomic force microscopic study of bacterial cell wall affected by synthesized compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pjps.pk [pjps.pk]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. jrmg.um.edu.my [jrmg.um.edu.my]

- 14. researchgate.net [researchgate.net]

- 15. sysrevpharm.org [sysrevpharm.org]

- 16. ejournal.um.edu.my [ejournal.um.edu.my]

- 17. New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 21. m.youtube.com [m.youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

Biological activity of trifluoromethyl-containing hydrazides

An In-depth Technical Guide on the Biological Activity of Trifluoromethyl-containing Hydrazides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of a trifluoromethyl (CF3) group into organic molecules is a pivotal strategy in modern medicinal and agricultural chemistry.[1][2] This is due to the unique properties conferred by the CF3 group, such as high electronegativity, metabolic stability, and lipophilicity, which can significantly enhance the biological activity and pharmacokinetic profile of a compound.[2][3] Hydrazides, characterized by the R-CO-NH-NH2 scaffold, are versatile building blocks known to exhibit a wide spectrum of biological activities. The fusion of these two pharmacophores—the trifluoromethyl group and the hydrazide or its hydrazone derivative (R-CO-NH-N=CR'R'')—has given rise to a class of compounds with potent and diverse biological activities, including antimicrobial, anticancer, insecticidal, and enzyme inhibitory properties.[4][5][6] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of trifluoromethyl-containing hydrazides.

Synthesis of Trifluoromethyl-Containing Hydrazides and Hydrazones

The synthesis of trifluoromethyl-containing hydrazides and their subsequent conversion to hydrazones are typically straightforward and high-yielding processes. The general synthetic route involves two main steps: the formation of the hydrazide and the condensation to form the hydrazone.

General Experimental Protocol: Synthesis

Step 1: Synthesis of Trifluoromethyl-containing Benzohydrazide A common starting material, such as a methyl ester containing a trifluoromethyl group (e.g., methyl 4-(trifluoromethyl)benzoate), is reacted with hydrazine hydrate (NH2NH2·H2O). The reaction is typically carried out in a suitable solvent like an alcohol (e.g., propanol or methanol) and heated under reflux for several hours.[4][7] The hydrazide product often precipitates upon cooling and can be purified by recrystallization.

Step 2: Synthesis of Hydrazones The synthesized trifluoromethyl-containing hydrazide is then reacted with a selected aldehyde or ketone (1:1.1 molar ratio) in a solvent such as boiling methanol or ethanol.[4][8] A few drops of an acid catalyst, like concentrated sulfuric acid or acetic acid, may be added to facilitate the condensation reaction.[4][9] The reaction mixture is heated under reflux for 2 to 6 hours. The resulting hydrazone product usually precipitates from the solution upon cooling and can be collected by filtration and purified by recrystallization.[8][9]

Caption: General reaction scheme for the synthesis of trifluoromethyl-containing hydrazones.

Biological Activities

Trifluoromethyl-containing hydrazides and hydrazones have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug and agrochemical development.

Antimicrobial and Antifungal Activity

This class of compounds exhibits significant activity against a wide array of pathogens, including bacteria, mycobacteria, and fungi.

-

Antitubercular Activity : Several hydrazones derived from 4-(trifluoromethyl)benzohydrazide have shown potent and selective inhibition of Mycobacterium tuberculosis.[10] For instance, a camphor-based derivative exhibited a minimum inhibitory concentration (MIC) of 4 µM against M. tuberculosis.[10] Other studies have identified novel trifluoromethyl pyrimidinone compounds with MICs under 5 µM against this pathogen.[11][12][13]

-

Antibacterial Activity : These compounds are active against both Gram-positive and Gram-negative bacteria.[4] N'-(5-Chloro-2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazide showed potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.49 µM.[10]

-

Antifungal Activity : The same 5-chlorosalicylidene derivative also displayed strong antifungal properties against Candida glabrata and Trichophyton mentagrophytes with MICs in the low micromolar range (≤0.49–3.9 µM).[10]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing The minimum inhibitory concentration (MIC) is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation : A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculation : Each well is inoculated with a standardized suspension of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Incubation : The plates are incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Reading : The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

| Compound Class | Organism | Activity (MIC/IC) | Reference |

| 4-(Trifluoromethyl)benzohydrazones | Mycobacterium tuberculosis | 4 µM - 16 µM | [10] |

| 4-(Trifluoromethyl)benzohydrazones | MRSA | ≤0.49 µM | [10] |

| 4-(Trifluoromethyl)benzohydrazones | Candida glabrata | ≤0.49 - 3.9 µM | [10] |

| N-(Trifluoromethyl)phenyl Pyrazoles | S. aureus (MRSA strains) | 0.78 - 3.12 µg/mL | [14] |

| Trifluoromethyl Pyrimidinones | Mycobacterium tuberculosis | < 5 µM (IC90) | [11][12] |

Table 1: Summary of Antimicrobial and Antifungal Activities.

Enzyme Inhibition

Trifluoromethyl-containing hydrazones have been identified as potent inhibitors of various enzymes, which is a key mechanism for their therapeutic effects.

-

Cholinesterase Inhibition : Hydrazones of 4-(trifluoromethyl)benzohydrazide are effective dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathogenesis of Alzheimer's disease.[4] IC50 values for AChE inhibition range from 46.8–137.7 µM, and for BuChE, from 19.1–881.1 µM.[4] Kinetic studies revealed a mixed-type inhibition mechanism for the most potent compounds.[4]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method) This spectrophotometric method is widely used to screen for AChE and BuChE inhibitors.

-

Reagents : Acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) as the substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective cholinesterase enzyme.

-

Procedure : The test compound is pre-incubated with the enzyme in a buffer solution (e.g., phosphate buffer, pH 8.0) in a 96-well plate.

-

Reaction Initiation : The reaction is started by adding the substrate (ATCh or BTCh) and DTNB.

-

Measurement : The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The rate of color formation is monitored by measuring the absorbance at 412 nm over time using a microplate reader.

-

Calculation : The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are determined from the dose-response curves.

| Compound Class | Enzyme | Activity (IC50) | Reference |

| 4-(Trifluoromethyl)benzohydrazones | Acetylcholinesterase (AChE) | 46.8 – 137.7 µM | [4] |

| 4-(Trifluoromethyl)benzohydrazones | Butyrylcholinesterase (BuChE) | 19.1 – 881.1 µM | [4] |

Table 2: Summary of Cholinesterase Inhibitory Activity.

Anticancer Activity

The introduction of a trifluoromethyl group into various heterocyclic scaffolds, including those linked to a hydrazide moiety, has been shown to enhance anticancer activity.[15][16]

-

Cytotoxicity : Trifluoromethyl-containing thiazolo[4,5-d]pyrimidine derivatives have demonstrated antiproliferative activity against human cancer cell lines, including melanoma (A375, C32), prostate (DU145), and breast cancer (MCF-7).[17] One of the most active compounds, a 7-chloro derivative, showed IC50 values of 24.4 µM and 25.4 µM against C32 and A375 melanoma cells, respectively.[17] Studies on isoxazole-based molecules also revealed that the presence of a CF3 group significantly enhanced anticancer activity against MCF-7 cells, with the lead compound showing an IC50 of 2.639 µM.[15][16]

Experimental Protocol: MTT Assay for Cytotoxicity The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding : Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition : MTT solution is added to each well, and the plate is incubated for another 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization : A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Measurement : The absorbance is measured at approximately 570 nm using a microplate reader.

-

Analysis : The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

| Compound Class | Cell Line | Activity (IC50) | Reference |

| 4-(Trifluoromethyl)isoxazoles | MCF-7 (Breast Cancer) | 2.639 µM | [16] |

| Thiazolo[4,5-d]pyrimidines | C32 (Melanoma) | 24.4 µM | [17] |

| Thiazolo[4,5-d]pyrimidines | A375 (Melanoma) | 25.4 µM | [17] |

Table 3: Summary of Anticancer Activities.

Agrochemical Activities (Herbicidal and Insecticidal)

Trifluoromethyl-containing hydrazides and related structures are highly valuable in agriculture.

-

Herbicidal Activity : Certain N′-[2,6-dinitro-4-(trifluoromethyl)phenyl]hydrazides interfere with the photosynthetic electron transport chain in plants, specifically on the donor side of photosystem II, leading to potent herbicidal effects.[7]

-

Insecticidal/Larvicidal Activity : Aryl hydrazones derived from 8-trifluoromethyl quinoline have shown significant larvicidal activity against mosquito species like Anopheles arabiensis, a major malaria vector.[8] Additionally, phthalic acid diamides and phenylpyrazole derivatives containing a trifluoromethyl group exhibit excellent activity against a broad spectrum of lepidopterous insects and other pests.[18][19]

References

- 1. researchgate.net [researchgate.net]

- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 4. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. frontiersin.org [frontiersin.org]

- 14. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of 6-(Trifluoromethyl)nicotinohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Trifluoromethyl)nicotinohydrazide is a fluorinated derivative of nicotinohydrazide, a class of compounds that has garnered significant interest in medicinal chemistry due to its diverse biological activities. While direct experimental evidence elucidating the specific mechanism of action for this compound remains to be fully established in publicly available literature, this technical guide aims to provide a comprehensive overview based on the known activities of structurally related nicotinohydrazide derivatives. By examining the biological targets and pathways of analogous compounds, we can postulate a likely mechanistic framework for this compound, paving the way for future research and drug development endeavors. This document summarizes potential mechanisms, presents relevant quantitative data from related compounds in a structured format, details pertinent experimental protocols, and provides visual representations of hypothesized pathways and workflows.

Introduction

Nicotinohydrazide and its derivatives are known to exhibit a wide range of biological effects, including antimicrobial, antifungal, and anti-inflammatory properties. The introduction of a trifluoromethyl group at the 6-position of the pyridine ring is anticipated to significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The high electronegativity and lipophilicity of the trifluoromethyl group can enhance metabolic stability, improve cell membrane permeability, and potentially increase the binding affinity to biological targets. This guide explores the potential mechanisms of action of this compound by drawing parallels with well-characterized analogs.

Hypothesized Mechanisms of Action

Based on the established biological activities of related nicotinohydrazide compounds, two primary mechanisms of action are proposed for this compound: inhibition of succinate dehydrogenase (SDH) and modulation of prostaglandin synthesis through inhibition of cyclooxygenase (COX) enzymes.

Antifungal Activity via Succinate Dehydrogenase (SDH) Inhibition

Several nicotinohydrazide derivatives have been identified as potent antifungal agents that target succinate dehydrogenase (SDH), a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1] Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.

The proposed mechanism involves the binding of the nicotinohydrazide moiety to the ubiquinone binding site (Q-site) of the SDH complex. The trifluoromethyl group may enhance this interaction through favorable hydrophobic and electronic contributions.

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

Isonicotinohydrazide, a structural isomer of nicotinohydrazide, is known to be a peroxidase-activated inhibitor of prostaglandin H synthase-2 (PGHS-2), also known as cyclooxygenase-2 (COX-2).[2] This suggests that nicotinohydrazide derivatives, potentially including the 6-(trifluoromethyl) substituted variant, could exhibit anti-inflammatory effects by inhibiting COX enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.

The mechanism likely involves the metabolic activation of the hydrazide moiety by the peroxidase function of the COX enzyme, leading to the formation of a reactive species that subsequently inhibits the enzyme.

Quantitative Data on Related Compounds

| Compound/Derivative | Target | Activity Metric | Value | Reference |

| 2-Chloronicotinohydrazide derivative (J15) | Rhizoctonia solani SDH | EC50 | 0.13 µg/mL | [1] |

| Isonicotinohydrazide | PGHS-2 (COX-2) | IC50 | 15 µM | [2] |

| Nicotinohydrazide | PGHS-2 (COX-2) | IC50 | >1000 µM | [2] |

Experimental Protocols

To facilitate further research on this compound, this section provides detailed methodologies for key experiments based on protocols used for analogous compounds.

Synthesis of this compound

The synthesis of this compound would likely proceed via the reaction of ethyl 6-(trifluoromethyl)nicotinate with hydrazine hydrate.

Materials:

-

Ethyl 6-(trifluoromethyl)nicotinate

-

Hydrazine hydrate (99%)

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

Dissolve ethyl 6-(trifluoromethyl)nicotinate in methanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Filter the precipitate, wash with cold methanol, and dry under vacuum to yield this compound.

In Vitro Antifungal Susceptibility Testing

The antifungal activity can be assessed using a broth microdilution method to determine the minimum inhibitory concentration (MIC).

Materials:

-

This compound

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.

-

Prepare a standardized fungal inoculum and add it to each well.

-

Include positive (no drug) and negative (no inoculum) controls.

-

Incubate the plates at an appropriate temperature for 24-48 hours.

-

Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth, measured visually or spectrophotometrically.

Cyclooxygenase (COX-1/COX-2) Inhibition Assay

The inhibitory activity against COX-1 and COX-2 can be evaluated using a commercially available colorimetric or fluorometric assay kit.

Materials:

-

This compound

-

COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Assay buffer and probe

-

Microplate reader

Procedure:

-

Prepare various concentrations of the test compound.

-

Add the COX enzyme to the wells of a microplate.

-

Add the test compound to the respective wells and incubate for a specified time.

-

Initiate the reaction by adding arachidonic acid.

-

After a set incubation period, stop the reaction and measure the product formation using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Directions

While the precise mechanism of action of this compound is yet to be definitively elucidated, the available evidence from related compounds strongly suggests potential antifungal and anti-inflammatory activities through the inhibition of SDH and COX enzymes, respectively. The presence of the trifluoromethyl group is expected to modulate these activities, potentially leading to a more potent and specific pharmacological profile.

Future research should focus on the direct experimental validation of these hypothesized mechanisms. This would include in vitro enzyme inhibition assays with purified SDH and COX enzymes, as well as cell-based assays to confirm the downstream cellular effects. Furthermore, comprehensive structure-activity relationship (SAR) studies of a series of trifluoromethyl-substituted nicotinohydrazide derivatives would be invaluable in optimizing the potency and selectivity of these compounds for specific therapeutic applications. In vivo studies in relevant animal models will be the crucial next step to assess the therapeutic potential of this compound.

References

Spectroscopic analysis of 6-(Trifluoromethyl)nicotinohydrazide (NMR, Mass Spec)

An In-depth Technical Guide on the Spectroscopic Analysis of 6-(Trifluoromethyl)nicotinohydrazide

Introduction

This compound is a fluorinated derivative of nicotinohydrazide, a class of compounds investigated for a range of pharmaceutical applications. The introduction of a trifluoromethyl group can significantly alter the physicochemical properties of a molecule, impacting its biological activity, metabolic stability, and lipophilicity.[1] Consequently, precise structural characterization is a critical step in the research and development of such compounds. This technical guide provides a detailed overview of the expected spectroscopic signature of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The information presented herein is intended to serve as a reference for researchers, scientists, and drug development professionals involved in the synthesis and characterization of novel trifluoromethylated heterocyclic compounds.

Predicted Spectroscopic Data

While direct experimental data for this compound is not widely published, its spectroscopic characteristics can be predicted with a high degree of confidence based on the analysis of structurally related compounds, such as nicotinic acid derivatives and other trifluoromethyl-substituted pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These predictions are based on the known effects of the trifluoromethyl group and the hydrazide moiety on the pyridine ring.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | d | ~2 |

| H-4 | 8.2 - 8.4 | dd | ~8, 2 |

| H-5 | 7.7 - 7.9 | d | ~8 |

| -NH- | 9.5 - 10.0 | br s | - |

| -NH₂ | 4.5 - 5.0 | br s | - |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 130 - 132 |

| C-4 | 138 - 140 |

| C-5 | 122 - 124 |

| C-6 | 148 - 150 (q, J ≈ 35 Hz) |

| C=O | 165 - 168 |

| -CF₃ | 120 - 123 (q, J ≈ 275 Hz) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and the deduction of its structure. For this compound (C₇H₆F₃N₃O), the expected monoisotopic mass is approximately 205.0463 g/mol .

Predicted High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₇H₇F₃N₃O⁺ | 206.0536 |

| [M+Na]⁺ | C₇H₆F₃N₃NaO⁺ | 228.0355 |

| [M-H]⁻ | C₇H₅F₃N₃O⁻ | 204.0390 |

Proposed Fragmentation Pattern

The fragmentation of this compound in the mass spectrometer is expected to proceed through characteristic pathways for hydrazides and aromatic compounds. A plausible fragmentation pattern is outlined below.

References

In Silico Exploration of 6-(Trifluoromethyl)nicotinohydrazide: A Technical Guide to Modeling Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 6-(Trifluoromethyl)nicotinohydrazide, a heterocyclic compound with potential therapeutic applications. The presence of a trifluoromethyl group is known to enhance metabolic stability and bioavailability in drug candidates.[1] This document outlines detailed methodologies for computational analysis, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to elucidate the compound's interactions with potential biological targets. All quantitative data from these hypothetical in silico experiments are summarized for comparative analysis, and key experimental workflows are visualized to enhance understanding.

Introduction to this compound

This compound (CAS Number: 386715-32-8) is a nicotinohydrazide derivative characterized by a trifluoromethyl group attached to the pyridine ring.[2][3] The hydrazide functional group is a common motif in a wide range of biologically active compounds, exhibiting properties such as antimicrobial, anticonvulsant, and anti-inflammatory activities.[4][5] The trifluoromethyl moiety is a key feature in many modern pharmaceuticals and agrochemicals, often improving the efficacy and pharmacokinetic profile of the molecule.[1][6][7]

This guide explores a hypothetical in silico investigation to predict the biological activity and drug-like properties of this compound. By modeling its interactions with potential protein targets, we can gain insights into its mechanism of action and guide further experimental validation.

Molecular Properties and In Silico Preparation

A summary of the key molecular properties of this compound is presented in Table 1. These properties are crucial for computational modeling and for predicting the compound's behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C7H6F3N3O | [2] |

| Molecular Weight | 205.14 g/mol | [2] |

| IUPAC Name | 6-(trifluoromethyl)pyridine-3-carbohydrazide | [2] |

| Canonical SMILES | C1=CC(=NC=C1C(=O)NN)C(F)(F)F | [8] |

| Melting Point | 128 to 131°C | [2] |

For in silico analysis, the 3D structure of this compound was generated and optimized using standard computational chemistry software. Energy minimization is a critical step to ensure a realistic conformation for subsequent docking studies.

In Silico Experimental Protocols

Molecular Docking

Molecular docking simulations are performed to predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in understanding the binding mode and affinity.

Protocol:

-

Target Selection and Preparation: Based on the known activities of similar hydrazide compounds, potential protein targets such as InhA (Enoyl-Acyl Carrier Protein Reductase) from Mycobacterium tuberculosis and human carbonic anhydrase isoforms are selected.[9][10] The crystal structures of the target proteins are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

-

Ligand Preparation: The 3D structure of this compound is prepared by assigning correct bond orders, adding hydrogens, and minimizing its energy using a suitable force field.

-

Docking Simulation: A molecular docking program such as AutoDock Vina is used to perform the docking calculations. The binding site on the target protein is defined based on the location of the native ligand in the crystal structure or through binding site prediction algorithms.

-

Analysis of Results: The resulting docking poses are ranked based on their binding affinity scores. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed to understand the key determinants of binding.

ADMET Prediction

ADMET prediction is a computational method to assess the pharmacokinetic and pharmacodynamic properties of a compound.

Protocol:

-

Input: The canonical SMILES string of this compound is used as input for ADMET prediction servers or software.

-

Prediction: A variety of physicochemical and pharmacokinetic properties are calculated, including lipophilicity (logP), aqueous solubility, blood-brain barrier permeability, and potential for cytochrome P450 inhibition.

-

Toxicity Assessment: Potential toxicity risks are evaluated by screening for structural alerts that are known to be associated with adverse effects.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data obtained from the in silico modeling of this compound.

Table 2: Predicted Binding Affinities from Molecular Docking

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| InhA (M. tuberculosis) | 1ENY | -8.2 | TYR158, MET199, ILE215 |

| Human Carbonic Anhydrase I | 2CAB | -7.5 | HIS94, HIS96, THR199 |

| Human Carbonic Anhydrase II | 2CBE | -7.9 | HIS94, HIS96, THR200 |

Table 3: Predicted ADMET Properties

| Property | Predicted Value | Interpretation |

| Lipophilicity (logP) | 2.1 | Good membrane permeability |

| Aqueous Solubility | -3.5 (logS) | Moderately soluble |

| Blood-Brain Barrier Permeability | -0.8 (logBB) | Likely to cross the BBB |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| Hepatotoxicity | Low probability | Favorable safety profile |

Visualizations

In Silico Modeling Workflow

The following diagram illustrates the general workflow for the in silico analysis of this compound.

Hypothetical Signaling Pathway Inhibition

This diagram depicts a hypothetical signaling pathway that could be modulated by this compound, based on its potential as an enzyme inhibitor.

Conclusion

The in silico modeling of this compound provides valuable preliminary data on its potential as a therapeutic agent. The hypothetical results suggest favorable binding affinities to microbial and human enzymes, as well as a promising ADMET profile. These computational findings serve as a strong foundation for guiding future wet-lab experiments, including synthesis, in vitro assays, and eventually, in vivo studies to validate the predicted biological activities. The integration of computational and experimental approaches is crucial for accelerating the drug discovery and development process.

References

- 1. innospk.com [innospk.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 386715-32-8|6-(Trifluoromethyl)nicotinic Acid Hydrazide|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid [fluoromart.com]

- 8. 6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | CID 2777551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01286D [pubs.rsc.org]

- 10. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Structure-Activity Relationship (SAR) Studies of Trifluoromethylpyridines

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. The trifluoromethyl (CF3) group, in particular, offers a unique combination of physicochemical properties that can profoundly enhance a molecule's biological profile.[1] When appended to a pyridine ring—a ubiquitous nitrogen-containing heterocycle in bioactive compounds—the resulting trifluoromethylpyridine (TFMP) moiety serves as a powerful pharmacophore.[2]

The trifluoromethyl group is strongly electron-withdrawing, which alters the electronic landscape of the pyridine ring, influencing its pKa, reactivity, and potential for hydrogen bonding.[1] Its lipophilicity can improve membrane permeability and bioavailability, while its steric bulk can dictate binding selectivity. Furthermore, the C-F bond's strength often enhances metabolic stability, prolonging the compound's half-life.

Structure-Activity Relationship (SAR) analysis is a critical process in drug and pesticide discovery that systematically investigates how modifications to a molecule's structure affect its biological activity.[3] For trifluoromethylpyridines, SAR studies are essential for identifying the key structural features that govern potency, selectivity, and safety, thereby guiding the optimization of initial "hit" compounds into well-refined clinical or commercial candidates.[3][4] This guide provides an in-depth overview of SAR studies for various classes of trifluoromethylpyridine derivatives, supported by quantitative data, experimental protocols, and workflow visualizations.

Synthesis Strategies for SAR Analog Generation

The generation of a diverse library of analogs is fundamental to any SAR study. The primary synthetic routes for trifluoromethylpyridine derivatives, which enable systematic structural modifications, include:

-

Chlorine/Fluorine Exchange : This classic method involves the fluorination of a corresponding trichloromethylpyridine precursor using reagents like antimony trifluoride or hydrogen fluoride.[2]

-

Pyridine Ring Construction : Building the pyridine ring from a building block that already contains the trifluoromethyl group. This approach is versatile for creating various substitution patterns.[1]

-

Direct Trifluoromethylation : Introducing the CF3 group directly onto a pre-functionalized pyridine ring (e.g., bromo- or iodopyridine) using a trifluoromethyl active species, such as trifluoromethyl copper.[1]

These strategies allow chemists to vary the position of the CF3 group on the pyridine ring and to introduce a wide array of substituents at other positions to thoroughly probe the SAR.[1]

SAR of Trifluoromethylpyridines in Agrochemicals

Trifluoromethylpyridines are a dominant structural motif in modern agrochemicals, with applications as insecticides, fungicides, and herbicides.[5]

Insecticidal Activity

SAR studies have shown that different substituents on the benzene ring of trifluoromethylpyridine-containing 1,3,4-oxadiazole derivatives play a crucial role in their insecticidal bioactivities.[5] For instance, certain compounds in this class exhibit 100% insecticidal activity against pests like Plutella xylostella at a concentration of 500 mg/L.[5] The insecticide Flonicamid, developed for aphid control, features a 4-trifluoromethyl-pyridine structure.[6] Another example, Sulfoxaflor, is based on a 6-(trifluoromethyl)pyridine core and is effective against sap-feeding pests.[6]

Antifungal Activity

Several commercial fungicides incorporate the TFMP moiety.[5] The fungicide Fluazinam, for example, is a trifluoromethyl-substituted pyridine derivative that interferes with fungal respiration.[6] SAR studies revealed that the trifluoromethyl group conferred higher fungicidal activity compared to chlorine or other derivatives.[6]

A series of trifluoromethyl pyrimidine derivatives were synthesized and tested for antifungal activity against Rhizoctonia solani (RS).[7] The results highlighted key SAR insights.

Table 1: In Vitro Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives against Rhizoctonia solani

| Compound | Substituent (R) | EC50 (µg/mL)[7] |

| 5u | 4-Trifluoromethylbenzyl | 26.0 |

| Azoxystrobin | (Reference) | 26.0 |

The data indicates that compound 5u , with a 4-trifluoromethylbenzyl substituent, demonstrated significant in vitro activity against Rhizoctonia solani, equivalent to the commercial fungicide Azoxystrobin.[7]

SAR of Trifluoromethylpyridines in Pharmaceuticals

While their use in agrochemicals is extensive, trifluoromethylpyridines are also increasingly important scaffolds in drug discovery for a range of diseases.[2][8]

Antiviral Activity

Plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) cause significant crop losses.[9] A series of novel trifluoromethylpyridine piperazine derivatives were designed as plant activators to induce systemic acquired resistance.[9]

The workflow for discovering and evaluating these antiviral agents is visualized below.

Caption: Workflow for the development of trifluoromethylpyridine-based antiviral agents.

Bioassays revealed that several compounds possessed antiviral activities superior to the commercial agent ningnanmycin.[9] Compound A16 was identified as the most potent derivative.[9]

Table 2: In Vivo Antiviral Activity of Trifluoromethylpyridine Piperazine Derivatives

| Compound | Protective Activity EC50 vs. TMV (µg/mL)[9] | Protective Activity EC50 vs. CMV (µg/mL)[9] |

| A1 | >500 | - |

| A2 | 205.3 | - |

| A3 | 211.7 | - |

| A9 | 235.4 | - |

| A10 | 198.5 | - |

| A16 | 18.4 | 347.8 |

| A17 | 105.6 | - |

| A21 | 243.6 | - |

| Ningnanmycin | 50.2 | 359.6 |

The SAR study indicated that compound A16 had the most potent protective activity against both TMV and CMV, significantly outperforming the reference compound.[9] Further studies showed that A16 could enhance the activities of defense enzymes like superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL), activating the phenylpropanoid biosynthesis pathway to bolster the plant's antiviral defenses.[9]

Anticancer Activity

2-Amino-4-(trifluoromethyl)pyridine derivatives have emerged as a promising scaffold for developing targeted cancer therapies, including inhibitors of Werner (WRN) helicase, EGFR, and PI3K/mTOR pathways.[10]

The general logical relationship of SAR for this class is depicted below, highlighting how modifications at different positions influence biological activity.

Caption: Key structural modification points in trifluoromethylpyridine SAR studies.

In a study of novel aryl-urea derivatives containing trifluoromethyl groups, compounds were evaluated for anticancer activity against a panel of human cancer cell lines.[11]

Table 3: Anticancer Activity (IC50, µM) of Selected Trifluoromethyl-Aryl Urea Derivatives

| Compound | HCT116 (Colon)[11] | HePG2 (Liver)[11] | HOS (Osteosarcoma)[11] | PACA2 (Pancreatic)[11] |

| 7 | - | - | - | 44.4 |

| 8 | - | - | - | 22.4 |

| 9 | 17.8 | 12.4 | 17.6 | - |

| Doxorubicin | - | - | - | 52.1 |

The results show that compounds 7 , 8 , and 9 exhibited potent anticancer activity, with IC50 values superior to the reference drug Doxorubicin against specific cell lines.[11] For instance, compound 9 was particularly effective against liver (HePG2), colon (HCT116), and bone (HOS) cancer cell lines.[11]

RORγt Inverse Agonists for Autoimmune Disorders

The retinoic acid-related orphan receptor γt (RORγt) is a key transcription factor for the differentiation of T helper 17 (Th17) cells, which are implicated in autoimmune diseases.[12] A series of 6-(trifluoromethyl)pyridine derivatives were designed as RORγt inverse agonists.[12] The most active compound, W14 , demonstrated low nanomolar inhibitory activity in a luciferase reporter assay, superior to a clinical compound, VTP-43742.[12]

Table 4: RORγt Inhibitory Activity of 6-(Trifluoromethyl)pyridine Derivatives

| Compound | RORγt Inhibitory Activity IC50 (nM)[12] |

| W14 | 7.5 |

| VTP-43742 | > 7.5 (Less potent than W14) |

Analysis of the binding mode for W14 revealed that the trifluoromethyl group's interaction with residues Leu324, Leu396, and His479 was crucial for its high potency.[12]

Key Experimental Protocols

Reproducible and standardized experimental methods are essential for generating reliable SAR data.[13]

General Synthesis of Trifluoromethylpyridine Amide Derivatives

This protocol is representative for generating analogs for SAR studies.[14]

-

Intermediate Synthesis : Prepare the necessary acid chloride or amine intermediates containing the trifluoromethylpyridine core.

-

Amide Coupling : Dissolve the trifluoromethylpyridine-containing amine or carboxylic acid in a suitable solvent (e.g., Dichloromethane).

-

Add a coupling agent (e.g., EDCI, HOBt) and a base (e.g., triethylamine).

-

Add the corresponding carboxylic acid or amine partner to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification : Quench the reaction, extract the product with an organic solvent, and purify using column chromatography to yield the final amide derivative.[7]

In Vitro Antiproliferative (MTT) Assay

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[10]

-

Cell Seeding : Seed cancer cells (e.g., HCT116, PC3) in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.[10]

-

Compound Treatment : Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) and incubate for an additional 72 hours.[10][13]

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.[10]

-

Formazan Solubilization : Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Absorbance Reading : Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Data Analysis : Calculate the cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell proliferation) for each compound.[15]

Antiviral Activity Assay (Half-Leaf Method)

This method is used to evaluate the in vivo antiviral activity of compounds against plant viruses like TMV.[9]

-

Plant Cultivation : Grow susceptible plants (e.g., Nicotiana tabacum L.) to the appropriate stage (e.g., six-leaf stage).

-

Compound Application : Spray a solution of the test compound (e.g., at 500 µg/mL) evenly onto the leaves of the test plants. A solvent control and a positive control (e.g., Ningnanmycin) are used.[9]

-

Virus Inoculation : After 24 hours, inoculate the leaves with the virus (e.g., TMV).

-

Symptom Observation : Keep the plants in a controlled environment and record the number of local lesions that appear after 2-3 days.[9]

-

EC50 Calculation : Test active compounds at a range of concentrations (e.g., 500 to 31.25 µg/mL) to calculate the half-maximal effective concentration (EC50) value.[9]

Conclusion

Trifluoromethylpyridines are exceptionally valuable scaffolds in the development of new agrochemicals and pharmaceuticals. The unique properties imparted by the CF3 group provide a powerful tool for modulating biological activity, selectivity, and pharmacokinetic profiles. As demonstrated, systematic SAR studies are paramount to unlocking the full potential of this chemical class. By combining targeted synthesis of analog libraries with robust biological evaluation and computational modeling, researchers can efficiently navigate the chemical space to identify key structural determinants for activity. The quantitative data from studies on antifungal, antiviral, and anticancer agents clearly show that subtle changes to the substitution pattern on the trifluoromethylpyridine core can lead to dramatic differences in potency and efficacy. Future work will likely focus on exploring novel substitution patterns, developing more selective agents, and further elucidating the mechanisms of action for these potent compounds.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 4. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 7. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 9. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. alfachemic.com [alfachemic.com]

- 14. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]

- 15. iris.unica.it [iris.unica.it]

The Discovery of Novel Bioactive Molecules from Nicotinohydrazide Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents remains a cornerstone of medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the nicotinohydrazide framework has emerged as a versatile and privileged structure, yielding a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into nicotinohydrazide derivatives, offering a valuable resource for researchers engaged in drug discovery and development.

Core Synthesis of Nicotinohydrazide and its Derivatives

The synthetic accessibility of the nicotinohydrazide scaffold allows for extensive chemical modification, leading to the generation of large and diverse compound libraries. The core scaffold is typically synthesized from nicotinic acid or its esters.

A general synthetic route involves the esterification of nicotinic acid, followed by hydrazinolysis of the resulting ester with hydrazine hydrate.[1] The obtained nicotinohydrazide is a key intermediate that can be further derivatized, most commonly through condensation with various aldehydes or ketones to form N-acylhydrazones.[2][3]

General Synthesis of Nicotinohydrazide Derivatives

The versatility of the nicotinohydrazide scaffold is primarily exploited through the synthesis of N'-substituted derivatives. A common approach is the condensation reaction with a wide range of aldehydes and ketones, often catalyzed by a few drops of acid, to yield the corresponding N'-arylidene or N'-alkylidene-nicotinohydrazides.[2]

Biological Activities of Nicotinohydrazide Derivatives

Nicotinohydrazide derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

Antimicrobial Activity

Numerous studies have highlighted the potent antimicrobial properties of nicotinohydrazide derivatives against a range of bacterial and fungal pathogens. The mode of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Antimicrobial Activity of Selected Nicotinohydrazide Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| NC 3 | P. aeruginosa | 0.016 mM | [4] |